![molecular formula C9H8BrNS B1332095 4-Bromo-2,6-dimethylphenyl isothiocyanate CAS No. 32265-82-0](/img/structure/B1332095.png)
4-Bromo-2,6-dimethylphenyl isothiocyanate
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Overview
Description
“4-Bromo-2,6-dimethylphenyl isothiocyanate” is a chemical compound with the molecular formula C9H8BrNS . It has a molecular weight of 242.136 . It is also known as 5-bromo-2-isocyanato-1,3-dimethylbenzene .
Synthesis Analysis
The synthesis of 4-Bromo-2,6-dimethylphenyl isothiocyanate involves dissolving 2,6-dimethylanilino thionothiolic ammonium formate in water and adding a BCDMH (bromo-3-chloro-5,5-dimethylhydantoin) solution under stirring conditions . The sediment is then filtered after the reaction to obtain the liquid product .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C9H8BrNS/c1-6-3-8(10)4-7(2)9(6)11-5-12/h3-4H,1-2H3
. The 3D structure of the molecule can be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
The melting point of 4-Bromo-2,6-dimethylphenyl isothiocyanate is 77-80°C . The predicted boiling point is 321.2±42.0 °C .
Scientific Research Applications
4-Bromo-2,6-dimethylphenyl isothiocyanate: is a chemical compound with potential applications in various fields of scientific research. Below are some of the unique applications based on the information available:
Chiral Stationary Phases in Chromatography
This compound has been used in the preparation of derivatized β-cyclodextrins, which serve as chiral stationary phases in normal-phase liquid chromatography . This application is crucial for separating enantiomers in a mixture, which is important in pharmaceutical research where the chirality of a drug can affect its efficacy and safety.
Organometallic Synthesis
It is involved in the synthesis of organometallic compounds such as tris(2,6-dimethylphenylimido)methylrhenium(VII) . These compounds have significant applications in catalysis and materials science.
Urea Derivatives
The compound is used to synthesize urea derivatives like 1-(2-isopropylphenyl)-3-(2,6-dimethylphenyl)urea . Urea derivatives have various applications, including as agrochemicals and pharmaceuticals.
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-isothiocyanato-1,3-dimethylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNS/c1-6-3-8(10)4-7(2)9(6)11-5-12/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAANWLMQHPUROR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N=C=S)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335021 |
Source
|
Record name | 4-Bromo-2,6-dimethylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00335021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-dimethylphenyl isothiocyanate | |
CAS RN |
32265-82-0 |
Source
|
Record name | 4-Bromo-2,6-dimethylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00335021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 32265-82-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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